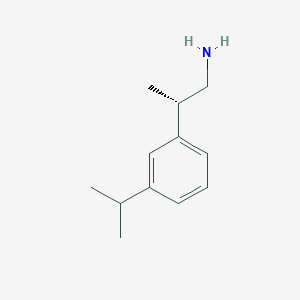

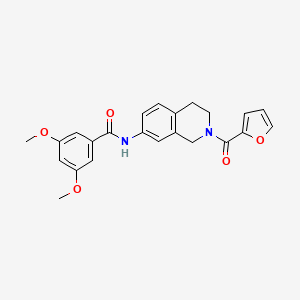

![molecular formula C19H21N3OS B2836138 3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 780819-02-5](/img/structure/B2836138.png)

3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

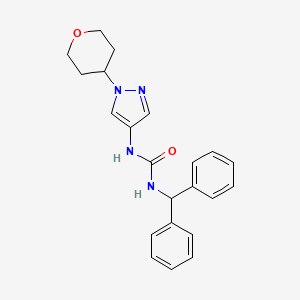

The compound “3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a thienopyridine core, which is a fused ring system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). This core is substituted with various functional groups including an amino group, an ethyl group, a methyl group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the thienopyridine core, with the various substituents attached at the specified positions. The presence of the nitrogen in the pyridine ring and the sulfur in the thiophene ring would impart polarity to the molecule. The carboxamide group would also contribute to the polarity and could participate in hydrogen bonding .Chemical Reactions Analysis

Thienopyridines are known to undergo a variety of chemical reactions, often involving the nitrogen in the pyridine ring or the sulfur in the thiophene ring. The amino group could act as a nucleophile in reactions, while the carboxamide could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thienopyridine core and the polar carboxamide group could make the compound soluble in polar solvents. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Gad-Elkareem et al. (2011) detailed the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the antimicrobial activities of some newly synthesized compounds. This research demonstrates the chemical versatility of thieno[2,3-b]pyridine derivatives and their potential applications in developing antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antiproliferative Activity

Van Rensburg et al. (2017) investigated 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines for their antiproliferative activities, indicating their potential in inhibiting the phospholipase C enzyme. Modifications at key functional groups of these compounds were studied to understand their structure-activity relationships, highlighting their significance in medicinal chemistry for developing new therapeutic agents (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).

Synthesis of Heterocyclic Compounds

Research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems by Bakhite et al. (2005) expands the understanding of thieno[2,3-b]pyridine derivatives. These compounds were synthesized from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating the utility of these heterocycles in generating complex fused molecular frameworks with potential pharmacological applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Unusual Chemical Reactions

Stroganova et al. (2019) explored the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach, leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines. This study highlights an unusual and stereoselective one-pot approach to synthesizing dimeric structures, contributing to the methodology in organic synthesis and the potential for discovering novel compounds with unique properties (Stroganova, Vasilin, Dotsenko, Aksenov, & Krapivin, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential biological activity. The thienopyridine core is present in many biologically active compounds, suggesting that this compound and its derivatives could have interesting biological properties .

properties

IUPAC Name |

3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-5-22(14-8-6-7-11(2)9-14)19(23)17-16(20)15-12(3)10-13(4)21-18(15)24-17/h6-10H,5,20H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJSEFHXKRBRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

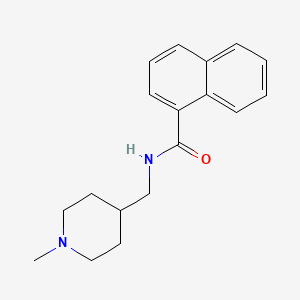

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)

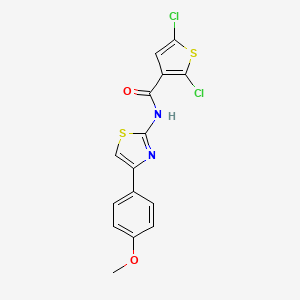

![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2836068.png)

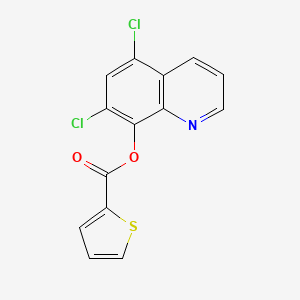

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2836073.png)

![2-[3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2836074.png)